21-Amino-11,17-dihydroxy-(11b)-pregna-1,4-diene-3,20-dione hydrochloride, with the CAS number 744254-09-9, is a synthetic steroid compound derived from the natural steroid backbone. Its molecular formula is and it has a molecular weight of approximately 395.92 g/mol. This compound is classified under the category of steroid hormones and is primarily researched for its potential therapeutic applications in various medical fields.
21-Amino-11,17-dihydroxy-(11b)-pregna-1,4-diene-3,20-dione hydrochloride falls under the classification of steroidal compounds. It is specifically categorized as a synthetic analog of natural steroid hormones, which are known for their roles in regulating physiological processes in the body.
The synthesis of 21-Amino-11,17-dihydroxy-(11b)-pregna-1,4-diene-3,20-dione hydrochloride typically involves multi-step organic reactions that modify the natural steroid structure to introduce amino and hydroxy functional groups. The synthesis may include:
Technical details regarding these methods can vary based on the specific protocols used in laboratory settings.
The molecular structure of 21-Amino-11,17-dihydroxy-(11b)-pregna-1,4-diene-3,20-dione hydrochloride features a complex steroid backbone with multiple functional groups. The key structural components include:
The compound's structural data can be represented using various chemical notations:
InChI=1S/C21H29NO4.ClH/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19;/h5,7,9,14-16,18,24,26H...
CC12CC(C3C(C1CCC2(C(=O)CN)O)CCC4=CC(=O)C=CC34C)O.Cl
.The chemical reactivity of 21-Amino-11,17-dihydroxy-(11b)-pregna-1,4-diene-3,20-dione hydrochloride can be explored through various types of reactions:
These reactions are crucial for developing derivatives that may have improved efficacy or reduced side effects in therapeutic applications.
The mechanism of action for 21-Amino-11,17-dihydroxy-(11b)-pregna-1,4-diene-3,20-dione hydrochloride primarily involves interaction with specific receptors in the body:
Data supporting these mechanisms often come from pharmacological studies that assess receptor affinity and biological activity in vitro and in vivo.
The physical properties of 21-Amino-11,17-dihydroxy-(11b)-pregna-1,4-diene-3,20-dione hydrochloride include:
Key chemical properties include:
Relevant analytical techniques such as NMR spectroscopy and mass spectrometry are often used to confirm these properties .
21-Amino-11,17-dihydroxy-(11b)-pregna-1,4-diene-3,20-dione hydrochloride has several potential applications in scientific research:
CAS No.: 20303-60-0
CAS No.: 3663-42-1
CAS No.: 42794-72-9
CAS No.:
CAS No.: 15574-69-3
CAS No.: 1152-76-7